molecular formula C22H27N3O2 B244783 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide

2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide

Cat. No. B244783
M. Wt: 365.5 g/mol
InChI Key: ZPKAGFWJGNBQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide involves the inhibition of BTK and ITK enzymes. BTK is a key enzyme in the B-cell receptor signaling pathway, which is involved in the development and progression of B-cell malignancies. ITK is a kinase that is involved in the activation of T-cells, which play a role in the development of autoimmune and inflammatory diseases. Inhibition of these enzymes by 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide leads to the suppression of the immune response and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of BTK and ITK, which leads to the inhibition of downstream signaling pathways. It has also been shown to inhibit the activation of T-cells and the production of cytokines, which play a role in the development of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide in lab experiments include its specificity for BTK and ITK enzymes and its potential therapeutic effects in various diseases. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide. One direction is the development of more potent and selective inhibitors of BTK and ITK enzymes. Another direction is the investigation of its potential therapeutic effects in other diseases such as viral infections and neurodegenerative diseases. Additionally, the development of new formulations and delivery methods to improve its solubility and bioavailability is also a potential direction for future research.

Synthesis Methods

The synthesis of 2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide involves several steps. The starting material is 4-(4-methylbenzoyl)piperazine, which is reacted with 2-bromoacetophenone to form 2-methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. It has been shown to inhibit the activity of certain enzymes such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a role in the development and progression of these diseases.

properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

2-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C22H27N3O2/c1-16(2)21(26)23-19-8-10-20(11-9-19)24-12-14-25(15-13-24)22(27)18-6-4-17(3)5-7-18/h4-11,16H,12-15H2,1-3H3,(H,23,26)

InChI Key

ZPKAGFWJGNBQHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C)C

Origin of Product

United States

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